molecular formula C13H15ClO B1610344 3-Chlorophenyl cyclohexyl ketone CAS No. 211985-77-2

3-Chlorophenyl cyclohexyl ketone

Cat. No.: B1610344
CAS No.: 211985-77-2
M. Wt: 222.71 g/mol
InChI Key: UCXGEGZHQMRFHV-UHFFFAOYSA-N
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Description

3-Chlorophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H15ClO It is characterized by a cyclohexyl group attached to a ketone functional group, with a chlorophenyl substituent on the aromatic ring

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method for synthesizing this compound involves the Friedel-Crafts acylation of chlorobenzene with cyclohexanone. This reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

    Grignard Reaction: Another approach involves the reaction of cyclohexylmagnesium bromide with 3-chlorobenzoyl chloride. This method requires the preparation of the Grignard reagent and subsequent reaction with the acyl chloride to form the ketone.

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as NH3, RSH under basic conditions.

Major Products Formed:

    Oxidation: 3-Chlorobenzoic acid, cyclohexanone derivatives.

    Reduction: 3-Chlorophenyl cyclohexyl alcohol.

    Substitution: 3-Aminophenyl cyclohexyl ketone, 3-Thiophenyl cyclohexyl ketone.

Scientific Research Applications

Chemistry: 3-Chlorophenyl cyclohexyl ketone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow for modifications that can lead to bioactive compounds with therapeutic properties.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism by which 3-chlorophenyl cyclohexyl ketone exerts its effects depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack. In biological systems, its mechanism of action would be determined by its interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • 4-Chlorophenyl cyclohexyl ketone
  • 3-Bromophenyl cyclohexyl ketone
  • 3-Chlorophenyl methyl ketone

Comparison: 3-Chlorophenyl cyclohexyl ketone is unique due to the presence of both a cyclohexyl group and a chlorophenyl group, which confer distinct chemical and physical properties. Compared to 4-chlorophenyl cyclohexyl ketone, the position of the chlorine atom affects the compound’s reactivity and interaction with other molecules. The brominated analog, 3-bromophenyl cyclohexyl ketone, exhibits different reactivity due to the larger atomic radius and different electronegativity of bromine compared to chlorine.

Properties

IUPAC Name

(3-chlorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXGEGZHQMRFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469255
Record name (3-Chlorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211985-77-2
Record name (3-Chlorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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